molecular formula C10H10N2O B1619098 2-Methoxyquinolin-8-amine CAS No. 134829-04-2

2-Methoxyquinolin-8-amine

Cat. No.: B1619098
CAS No.: 134829-04-2
M. Wt: 174.2 g/mol
InChI Key: QURAWDWTNZXEDT-UHFFFAOYSA-N
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Description

2-Methoxyquinolin-8-amine (CAS 134829-04-2) is a quinoline derivative of significant interest in medicinal chemistry and organic synthesis. The quinoline nucleus is a privileged scaffold in drug discovery, and the specific substitution with a methoxy group at the 2-position and an amine at the 8-position makes it a key intermediate for developing novel therapeutic agents . This compound is part of the 8-aminoquinolines structural class, which has demonstrated potent and broad-spectrum biological activities . Research indicates that 8-quinolinamines and their derivatives show promising efficacy as antimalarial, antileishmanial, antifungal, and antibacterial agents, providing a crucial structural motif in the search for new treatments against drug-resistant pathogens . Furthermore, this compound serves as a versatile precursor in synthetic chemistry. It can undergo regioselective functionalization, such as metal-free remote C–H halogenation at the C5 position of the quinoline ring, to create more complex molecules for pharmaceutical development and biological screening . The product is classified as harmful and an irritant. It is strictly for research purposes and is not intended for diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURAWDWTNZXEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331275
Record name 2-methoxyquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134829-04-2
Record name 2-methoxyquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Methoxyquinolin 8 Amine

Established Synthetic Routes for 2-Methoxyquinolin-8-amine

The synthesis of this compound is primarily achieved through multi-step sequences that begin with appropriately substituted aniline (B41778) or quinoline (B57606) precursors. These methods are designed to build the quinoline core and then introduce or unmask the key functional groups.

Multi-step Synthesis from Precursors

A common and established strategy for the synthesis of 8-aminoquinoline (B160924) derivatives involves a two-step process: the formation of a nitro-substituted quinoline followed by the reduction of the nitro group. While specific literature for the 2-methoxy isomer is detailed, a representative pathway is the synthesis of the analogous 6-methoxyquinolin-8-amine. mdpi.com

The initial step often employs the Skraup reaction, a classic method for quinoline synthesis. wikipedia.org In this reaction, an aniline derivative is heated with glycerol, an oxidizing agent (such as nitrobenzene (B124822) or arsenic acid), and sulfuric acid. For instance, the synthesis of 6-methoxy-8-nitroquinoline (B1580621) starts from 4-methoxy-2-nitroaniline, which undergoes cyclization with acrolein (formed in situ from glycerol) to yield the nitroquinoline intermediate. mdpi.comrsc.org

The subsequent and crucial step is the reduction of the nitro group at the C-8 position to form the primary amine. This transformation can be achieved using various reducing agents. Common methods include the use of tin(II) chloride (SnCl₂) in an acidic medium or a mixture of iron chloride and hydrazine (B178648) monohydrate in methanol (B129727) at elevated temperatures. mdpi.comrsc.org A more recent, milder method involves photocatalytic reduction using ascorbic acid and a ruthenium complex, which has been applied to synthesize this compound directly from 2-methoxy-8-nitroquinoline. semanticscholar.org

Table 1: Representative Multi-step Synthesis of Methoxyquinolin-8-amine

StepReactionKey Reagents & ConditionsProductReference
1Skraup Reaction (Cyclization)4-methoxy-2-nitroaniline, Acrolein, HCl, H₃PO₄, 80-95°C6-methoxy-8-nitroquinoline rsc.org
2Nitro Group Reduction6-methoxy-8-nitroquinoline, Iron chloride, Hydrazine monohydrate, Methanol, 80°C6-methoxyquinolin-8-amine rsc.org
2 (Alternative)Nitro Group Reduction6-methoxy-8-nitroquinoline, SnCl₂, Ethanol, Reflux6-methoxyquinolin-8-amine mdpi.com
2 (Alternative)Photocatalytic Nitro Reduction2-methoxy-8-nitroquinoline, Ascorbic acid, Ru(bpy)₃Cl₂This compound semanticscholar.org

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the synthetic routes to this compound is highly dependent on the reaction conditions. The Skraup reaction, for example, is known for being potentially violent and can result in low yields due to charring and polymerization if not carefully controlled. ijfans.orggoogle.com To mitigate this, reaction parameters are optimized. The use of a catalyst like ferrous sulfate (B86663) (FeSO₄) is common to moderate the reaction's exothermicity. wikipedia.orggoogle.com Careful control of the temperature, typically holding it between 105-120°C during different phases of the addition and reflux, is critical for maximizing the yield of the desired quinoline product. orgsyn.org

Similarly, the reduction of the nitro group offers several avenues for optimization. While classic methods are effective, they can require harsh conditions or stoichiometric amounts of metal reagents. A study comparing different reducing agents for a one-pot denitrosation and nitro reduction found that a Zn/AcOH system provided the desired product in 88% yield within 20 minutes at 50°C. researchgate.net In contrast, other systems like NiCl₂/NaBH₄ or Raney Ni/H₂ were found to be inferior, resulting in lower yields. researchgate.net The development of metal-free reduction methods, using reagents like B₂(OH)₄, offers a highly chemoselective and rapid alternative at room temperature, tolerating a wide range of other functional groups. thieme-connect.com Such optimizations are crucial for producing this compound efficiently and with high purity.

Functionalization and Derivatization Approaches

The primary amino group at the C-8 position of this compound is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives through functionalization and derivatization.

Modifications at the Amino Group

The nucleophilic nature of the C-8 amino group makes it amenable to a variety of chemical transformations, including the formation of amides, acyl derivatives, Schiff bases, and hydrazides.

Amidation and acylation are fundamental transformations for derivatizing the amino group of this compound. These reactions typically involve treating the amine with an acylating agent to form a stable amide bond.

A common method involves the reaction of the 8-aminoquinoline with an acyl chloride or anhydride. For instance, 8-aminoquinolines can be N-acylated using various acyl chlorides in the presence of a copper catalyst like CuO, which also facilitates a domino C5-H halogenation if the acyl halide is used as the halogen source. acs.orgnih.govacs.org Another approach is the reaction with chloroacetyl chloride in the presence of triethylamine (B128534) to form the corresponding N-(quinolin-8-yl)acetamide, which can serve as an intermediate for further modifications. mdpi.com

Carboxylic acids can also be coupled directly with the amine using standard peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with additives like 4-dimethylaminopyridine (B28879) (DMAP) or PyBop can be used to form C8-amides from various carboxylic acids. rsc.org In one study, triterpenoic acid chlorides were reacted with 8-aminoquinoline in the presence of triethylamine and DMAP to yield the desired amide products. mdpi.com

Table 2: Selected Amidation and Acylation Reactions of 8-Aminoquinolines

Acylating Agent TypeReagents and ConditionsProduct TypeReference
Acyl ChlorideCuO, Xylene, 120°CN-acyl-8-aminoquinoline acs.org
Chloroacetyl chlorideTriethylamine, CH₂Cl₂, 0°C2-Chloro-N-(quinolin-8-yl)acetamide mdpi.com
Carboxylic AcidEDCI, iPr₂NEt, DMAPC8-Amide rsc.org
Triterpenoic acid chlorideTriethylamine, DMAPTriterpenoic acid 8-aminoquinoline amide mdpi.com

The amino group of this compound can readily undergo condensation with aldehydes to form Schiff bases (imines). This reaction typically involves refluxing the aminoquinoline with a suitable aldehyde in a solvent like ethanol. bepls.combendola.com For example, Schiff bases have been synthesized by reacting 8-aminoquinoline with 2,6-pyridinedicarboxaldehyde (B58191) or substituted benzaldehydes. bendola.comasianpubs.org The resulting imine (–N=CH–) group is a valuable pharmacophore and a versatile handle for further synthetic transformations. researchgate.net

The synthesis of hydrazide derivatives from an aminoquinoline core is more complex. It often proceeds through a hydrazone intermediate. A general route involves the reaction of a quinoline carbaldehyde (which can be synthesized from other quinoline precursors) with hydrazine hydrate (B1144303) to form a quinoline hydrazone. researchgate.net These hydrazones can then be used to prepare various hydrazide derivatives. For instance, a series of (E)-N′-(substituted-benzylidene)-2-(7-fluoro-2-methoxyquinolin-8-yl) acetohydrazide-hydrazone derivatives were synthesized as potential antibacterial agents. rsc.org This pathway highlights the versatility of the quinoline scaffold in generating complex bioactive molecules.

Conjugation with Amino Acids and Peptidic Linkers

The primary amine group at the 8-position of this compound is a key functional handle for conjugation with amino acids and peptidic linkers. This process typically involves the formation of an amide bond between the amine of the quinoline and the carboxylic acid of an amino acid or peptide.

Commonly, coupling agents such as 1,3-dicyclohexylcarbodiimide (DCC) or 1,3-diisopropylcarbodiimide (DIC) are employed to facilitate this reaction. nih.govacs.org In many instances, the amino acid is protected with a group like butoxycarbonyl (Boc) to prevent unwanted side reactions, which is later removed under acidic or basic conditions. nih.govacs.org The choice of amino acid or peptide linker can significantly influence the properties of the final conjugate. Both hydrophobic and hydrophilic amino acids have been successfully conjugated to the 8-aminoquinoline framework. acs.org For example, the synthesis of amino acid conjugates of 2-tert-butyl-5-alkoxy-6-methoxy-8-quinolinamines has been achieved through condensation with N-α-Boc-protected amino acids in the presence of DCC. acs.org

The rationale behind conjugating peptides to quinoline derivatives is to potentially enhance their biological efficacy and reduce toxicity. acs.org This approach has been explored in the development of various therapeutic agents. acs.org

Ugi-Azide Reactions for Diverse Side Chain Integration

The Ugi-azide reaction is a powerful multicomponent reaction (MCR) that allows for the rapid generation of molecular diversity from simple starting materials. researchgate.netmdpi.com This one-pot reaction typically involves an amine, an aldehyde or ketone, an isocyanide, and an azide (B81097) source, such as trimethylsilyl (B98337) azide. mdpi.com In the context of this compound, the primary amine at the 8-position serves as the amine component in the Ugi-azide reaction.

This methodology has been successfully used to synthesize a series of 6-methoxyquinolin-8-amine derivatives with diverse side chains. mdpi.com The reaction of 6-methoxyquinolin-8-amine, various aldehydes, tert-butyl isocyanide, and trimethylsilyl azide in methanol yields tetrazole-containing hybrid molecules. mdpi.com The choice of aldehyde allows for the introduction of a wide range of substituents, thereby influencing the properties of the final product. mdpi.com This approach provides an efficient route to novel compounds with potential applications in medicinal chemistry. researchgate.netmdpi.com The Ugi-azide reaction is valued for its operational simplicity, mild reaction conditions, and the ability to generate structural diversity. researchgate.net

Substitutions and Modifications on the Quinoline Ring System

The quinoline ring system of this compound is amenable to various substitution and modification reactions, allowing for the fine-tuning of its chemical and physical properties.

Introduction of Alkoxy and Alkyl Groups

Alkoxy and alkyl groups can be introduced at various positions on the quinoline ring to modulate the molecule's properties. An alkoxy group is an alkyl group single-bonded to an oxygen atom (R-O). wikipedia.org For instance, the introduction of alkoxy groups at the C-5 position and alkyl groups at the C-4 or C-2 positions of the 8-quinolinamine framework has been reported to enhance biological activity in certain contexts. acs.org The synthesis of these derivatives often involves multi-step procedures starting from appropriately substituted precursors. For example, 2-tert-butylprimaquine, a derivative with a bulky alkyl group at the C-2 position, has been synthesized and shown to possess potent antimalarial activity. acs.org Similarly, the introduction of a methyl group at various positions on the quinoline ring of other quinoline-based compounds has been shown to influence their antiproliferative activity. nih.gov

Synthesis of Bis-Quinoline Analogues

Bis-quinoline analogues, which consist of two quinoline moieties linked together, represent another class of derivatives synthesized from 8-aminoquinolines. nih.gov The synthesis of these dimeric structures can be achieved through various strategies.

One approach involves the covalent attachment of two 8-aminoquinoline units through a linker at their side-chain primary amino groups. nih.gov This has been accomplished by reacting the 8-aminoquinoline with various electrophiles, either neat or in the presence of a base like triethylamine in an appropriate solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). nih.gov Another strategy involves the direct linkage of two quinoline pharmacophores. For example, the reaction of 6-methoxy-8-aminoquinoline with 4,7-dichloroquinoline (B193633) at elevated temperatures can yield hybrid molecules where the two quinoline rings are directly connected. nih.gov The synthesis of bis-quinolines is driven by the hypothesis that dimerization may lead to enhanced biological activity, a concept that has proven successful in other classes of compounds. nih.gov

Methodologies for Compound Purification and Characterization

The purification and characterization of newly synthesized this compound derivatives are essential steps to ensure their identity and purity.

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation, identification, and purification of chemical compounds. nih.gov Various chromatographic methods are employed based on the properties of the molecules being separated, such as size, charge, and polarity. nih.govbioanalysis-zone.com

Column Chromatography is a widely used method for purifying organic compounds. nih.gov In this technique, the sample is applied to a column packed with a solid stationary phase, such as silica (B1680970) gel or alumina, and a liquid mobile phase is passed through the column to elute the components at different rates. nih.gov Flash chromatography, a variation of column chromatography that uses pressure to speed up the flow of the mobile phase, is frequently used for the purification of this compound derivatives. nih.govsemanticscholar.org The choice of eluent, a mixture of solvents, is critical for achieving good separation. semanticscholar.org

Thin-Layer Chromatography (TLC) is a simple and rapid "solid-liquid adsorption" chromatography technique used to monitor the progress of reactions and to identify the components in a mixture. nih.gov A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, and the plate is developed in a chamber containing a solvent. The components separate based on their differential movement up the plate. nih.gov

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of the components between the gas and stationary phases. nih.gov

Ion-Exchange Chromatography separates molecules based on their net charge. nih.gov The stationary phase is a resin that has charged functional groups. Charged molecules in the sample bind to the oppositely charged stationary phase and are then eluted by changing the pH or salt concentration of the mobile phase. nih.gov

The following table summarizes the chromatographic techniques often used in the purification of this compound and its derivatives:

Chromatographic TechniquePrinciple of SeparationTypical Application for this compound Derivatives
Column/Flash Chromatography Adsorption/PartitioningPrimary purification of reaction mixtures to isolate the desired product. nih.govsemanticscholar.org
Thin-Layer Chromatography (TLC) Adsorption/PartitioningMonitoring reaction progress and assessing the purity of fractions from column chromatography. nih.gov
Gas Chromatography (GC) Partitioning between gas and liquid phasesAnalysis of volatile derivatives or impurities. nih.gov
Ion-Exchange Chromatography Electrostatic interactionsPurification of charged derivatives, such as those conjugated with charged amino acids. nih.gov

Table 1: Chromatographic Separation Techniques

Spectroscopic Techniques for Structure Elucidation

The unambiguous structural confirmation of this compound relies on a combination of modern spectroscopic methods. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools, each providing unique and complementary information about the molecule's atomic arrangement and functional groups. researchgate.netontosight.ai The integration of data from these techniques allows for a comprehensive and definitive characterization of the compound's chemical structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The key signals for this compound would include distinct resonances for the aromatic protons on the quinoline ring system, the methoxy (B1213986) group protons, and the amine group protons. libretexts.org The aromatic protons typically appear in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The methoxy group (–OCH₃) protons are expected to appear as a sharp singlet further upfield, while the amine (–NH₂) protons often present as a broader signal whose chemical shift can be concentration-dependent. libretexts.org The coupling patterns (e.g., doublets, triplets) between adjacent protons on the quinoline ring are crucial for assigning their specific positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound would show distinct signals for each of its 10 carbon atoms. rsc.org Carbons in the aromatic quinoline ring typically resonate in the δ 100-150 ppm range. The carbon atom attached to the methoxy group (C-2) and the one attached to the amino group (C-8) would have their chemical shifts significantly influenced by these substituents. The methoxy carbon itself would appear in the upfield region, typically around δ 55-60 ppm. rsc.org

Spectroscopic data for the related compound 6-methoxyquinolin-8-amine, recorded in CDCl₃, provides a reference for the expected chemical shifts. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Methoxyquinolin-amine Analog Data for 6-methoxyquinolin-8-amine in CDCl₃ rsc.org

Spectrum Type Chemical Shift (δ ppm) Assignment
¹H NMR 8.60 (dd) Aromatic H
7.96 (dd) Aromatic H
7.32 (dd) Aromatic H
6.58 (d) Aromatic H
6.48 (d) Aromatic H
5.01 (br s) NH₂
3.88 (s) OCH₃
¹³C NMR 159.4 Aromatic C
145.4 Aromatic C
145.2 Aromatic C
135.5 Aromatic C
130.4 Aromatic C
122.2 Aromatic C
102.2 Aromatic C
95.0 Aromatic C

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀N₂O), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement. rsc.org

The compound has a molecular weight of approximately 174.2 g/mol . biosynth.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 174. According to the "nitrogen rule" in mass spectrometry, a compound with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the two nitrogen atoms in this compound. libretexts.org Fragmentation patterns observed in the mass spectrum can also offer structural clues, showing the loss of stable fragments such as the methoxy group (•OCH₃) or hydrogen cyanide (HCN).

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Significance
Molecular FormulaC₁₀H₁₀N₂ODefines the elemental composition. biosynth.com
Molecular Weight174.20 g/mol Calculated molecular mass. biosynth.com
Nominal Mass (M⁺)174Expected m/z for the molecular ion.
HRMS (ESI-TOF) [M+H]⁺Calculated: 175.0866Provides high-accuracy mass for formula confirmation (value for isomer 6-methoxy-5-(phenylselanyl)quinoline-8-amine is shown for context rsc.org).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wiley.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its primary amine (–NH₂), methoxy (–OCH₃), and aromatic quinoline ring functionalities.

Key expected absorption bands include:

N–H Stretching: As a primary amine, two distinct bands are expected in the 3300-3500 cm⁻¹ region due to the symmetric and asymmetric stretching vibrations of the N–H bonds. libretexts.orgorgchemboulder.com

C–N Stretching: The stretching vibration of the aromatic amine C–N bond typically appears in the 1250-1335 cm⁻¹ range. orgchemboulder.com

N–H Bending: A characteristic N–H bending (scissoring) vibration for primary amines is observed around 1580-1650 cm⁻¹. orgchemboulder.com

C–O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C–O stretch is expected around 1230-1270 cm⁻¹. wiley.com

Aromatic C=C and C–H Stretching: Multiple bands representing the C=C stretching vibrations of the quinoline ring would be seen in the 1400-1600 cm⁻¹ region, and C–H stretches for the aromatic ring would appear above 3000 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (–NH₂)N–H Stretch3300 - 3500 (two bands) orgchemboulder.com
N–H Bend1580 - 1650 orgchemboulder.com
Aromatic AmineC–N Stretch1250 - 1335 orgchemboulder.com
Aryl-alkyl Ether (Ar–O–CH₃)C–O Stretch1230 - 1270 wiley.com
Aromatic RingC=C Stretch1400 - 1600
C–H Stretch> 3000

Biological Activities and Pharmacological Potential of 2 Methoxyquinolin 8 Amine Derivatives

Antimalarial Efficacy

The global challenge of malaria, exacerbated by the emergence and spread of drug-resistant parasite strains, necessitates the continuous development of novel antimalarial agents. nih.govparahostdis.org Derivatives of 8-aminoquinoline (B160924), the class to which 2-methoxyquinolin-8-amine belongs, have historically been crucial in malaria treatment, with primaquine (B1584692) being a key drug for eradicating the dormant liver stages of Plasmodium vivax and P. ovale. nih.govnih.gov Research has extended to modifying this scaffold to enhance activity against the blood stages of the most lethal malaria parasite, Plasmodium falciparum.

In vitro Studies against Drug-Sensitive and Drug-Resistant Plasmodium falciparum Strains

A number of this compound derivatives have demonstrated significant potency against both drug-sensitive and drug-resistant strains of P. falciparum in laboratory settings. For instance, a study evaluating a series of 8-quinolinamines found potent in vitro antimalarial activity, with IC₅₀ values (the concentration required to inhibit 50% of parasite growth) ranging from 20 to 4760 ng/mL against the drug-sensitive D6 strain and 22 to 4760 ng/mL against the drug-resistant W2 strain. nih.gov

Another investigation of thirteen 8-aminoquinoline analogs revealed that six compounds exhibited IC₅₀ values between 50 and 100 nM, indicating a potency an order of magnitude greater than the parent compound, primaquine. nih.gov Notably, these compounds did not show cross-resistance with widely used antimalarials like chloroquine (B1663885) or mefloquine (B1676156). nih.gov Similarly, novel benzothiophene, thiophene, and benzene (B151609) aminoquinolines have shown excellent in vitro activity against the chloroquine-resistant Dd2 strain, with nine out of ten tested compounds having a lower IC₅₀ than chloroquine itself. bg.ac.rs

The following table summarizes the in vitro antimalarial activity of selected 8-aminoquinoline derivatives against various P. falciparum strains.

Compound/Derivative ClassP. falciparum Strain(s)Key FindingsReference(s)
8-QuinolinaminesD6 (sensitive), W2 (resistant)Exhibited potent activity with IC₅₀ values ranging from 20–4760 ng/mL. nih.gov
8-Aminoquinoline AnalogsPanel of 7 clones including D6 and W2Six analogs had IC₅₀ values between 50 and 100 nM; no cross-resistance with chloroquine or mefloquine. nih.gov
(S)-pentyl and (S)-heptyl substituted quinolines3D7, Dd2, K1, FCM29Demonstrated steady antimalarial activity regardless of the strain's resistance profile. nih.gov
8-Aminoquinoline-Uracil Metal ComplexesK1 (resistant)Showed fair antimalarial activity with IC₅₀ values in the range of 100-1000 µg/mL. nih.gov
SKM13 (Chloroquine derivative)CQ-resistant P. falciparumWas found to be 1.28-fold more effective than chloroquine. researchgate.net
SAM13-2HCl (SKM13 derivative)3D7 (sensitive), K1 (resistant)Showed a 3-fold higher selective index against the 3D7 strain and 1.3-fold higher against the K1 strain compared to the parent compound. parahostdis.org

In vivo Antimalarial Evaluation in Rodent Models

The promising in vitro results have been translated into significant efficacy in animal models of malaria. In a study using Swiss mice infected with the drug-sensitive Plasmodium berghei, the most promising 8-quinolinamine analogues cured all animals at a dose of 25 mg/kg/day. nih.gov Against the multidrug-resistant Plasmodium yoelii nigeriensis, these same compounds were curative at 50 mg/kg/day. nih.gov

Similarly, another study involving mice infected with P. berghei demonstrated that novel aminoquinoline compounds prolonged the survival of treated mice compared to untreated controls. bg.ac.rs A derivative of chloroquine, SKM13, was shown to completely inhibit P. berghei growth in the blood at a 20 mg/kg dose, increasing the 12-day survival rate to 100%. researchgate.net Embelin and its semi-synthetic aromatic amine derivatives also showed significant dose-dependent parasite suppression (47.8-74.7%) in a P. berghei mouse model. semanticscholar.orgsemanticscholar.org

The table below details the findings from in vivo studies on 8-aminoquinoline derivatives.

Compound/DerivativeRodent ModelKey FindingsReference(s)
8-Quinolinamine AnaloguesP. berghei (sensitive)Curative at 25 mg/kg/day. nih.gov
8-Quinolinamine AnaloguesP. yoelii nigeriensis (multidrug-resistant)Curative at 50 mg/kg/day. nih.gov
2-Ethyl-4-methylprimaquine (7a)P. cynomolgi in rhesus monkeyActivity was found to be equal to that of primaquine. nih.gov
SKM13P. berghei in miceCompletely inhibited parasite growth at 20 mg/kg, with a 100% survival rate at day 12. researchgate.net
Embelin derivativesP. berghei in miceAchieved up to 74.7% parasite suppression at a dose of 400 mg/kg. semanticscholar.org
(S)-amino-alcohol quinoline (B57606) derivativesP. berghei in miceSurvival rates were similar to mefloquine at a lower dose. nih.gov

Comparative Analysis of Antimalarial Potency

When compared to existing antimalarial drugs, several this compound derivatives demonstrate superior or comparable potency. As noted, six 8-aminoquinolines were an order of magnitude more potent than primaquine, although they were less potent than chloroquine against chloroquine-sensitive strains. nih.gov The (S)-quinoline derivatives were found to be at least three times more potent than mefloquine, a structurally related antimalarial. nih.gov The development of hybrid compounds, combining the 8-aminoquinoline scaffold with other pharmacophores, has also yielded promising results. For example, PQ-CQ hybrid compounds have shown significant inhibitory effects on blood-stage parasites. mdpi.com This comparative potency, especially against resistant strains, underscores the potential of this chemical class to yield next-generation antimalarial drugs.

Anticancer Investigations

Beyond their application in infectious diseases, quinoline derivatives have been extensively evaluated for their anticancer properties. The scaffold's ability to interact with various biological targets has made it a fertile ground for the development of novel chemotherapeutic agents.

Cytotoxicity and Antiproliferative Effects against Diverse Cancer Cell Lines

Derivatives of the quinoline scaffold have shown significant cytotoxic and antiproliferative effects across a wide range of human cancer cell lines. For example, the compound 8-hydroxy-2-quinolinecarbaldehyde demonstrated notable in vitro cytotoxicity against cell lines including MDA-MB-231 (breast), T-47D (breast), K562 (leukemia), and Hep3B (hepatocellular carcinoma), with MTS₅₀ values ranging from 6.25 to 25 µg/mL. nih.gov Another derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC), showed selective cytotoxicity against colorectal cancer cells HCT116 and Caco-2, with IC₅₀ values of 0.33 µM and 0.51 µM, respectively. nih.gov

Furthermore, glycoconjugates of 8-aminoquinoline have been synthesized to improve selectivity for cancer cells. Two such compounds demonstrated higher cytotoxicity than their 8-hydroxyquinoline (B1678124) counterparts and showed improved selectivity, with IC₅₀ values for HCT 116 cells ranging from 43.4 µM to 117.5 µM. nih.gov The quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) effectively reduced cell viability in pancreatic cancer cell lines (PANC-1 and MIA PaCa-2) in a concentration-dependent manner (2-16 μM). nih.gov

The table below presents a summary of the cytotoxic effects of various quinoline derivatives on different cancer cell lines.

Compound/DerivativeCancer Cell Line(s)Cytotoxicity (IC₅₀ / MTS₅₀)Reference(s)
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)6.25±0.034 µg/mL nih.gov
8-Hydroxy-2-quinolinecarbaldehydeT-47D, K562, others12.5–25 µg/mL nih.gov
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)HCT116 (Colorectal)0.33 µM nih.gov
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)Caco-2 (Colorectal)0.51 µM nih.gov
8-Aminoquinoline Glycoconjugates (17 and 18)HCT 116 (Colorectal)43.4 ± 2.4 µM to 117.5 ± 5.0 µM nih.gov
2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ)PANC-1, MIA PaCa-2 (Pancreatic)Reduced viability at 2-16 µM nih.gov
CTRI-17Breast Cancer Cell Lines0.1-0.3 µM researchgate.net
CTRI-20Breast Cancer Cell Lines0.1-0.3 µM researchgate.net

Mechanisms of Anticancer Action

The anticancer activity of this compound and related derivatives is mediated through several cellular mechanisms, often leading to programmed cell death (apoptosis) and inhibition of cell proliferation.

One primary mechanism is the induction of apoptosis. The quinoline derivative CQAH was found to induce apoptosis in HCT116 and LoVo human colon cancer cells by activating caspase-3 and promoting the cleavage of PARP, a key protein in the apoptotic cascade. scispace.com This was accompanied by a decrease in anti-apoptotic proteins like Bcl-xL and an increase in pro-apoptotic proteins. scispace.com Similarly, a tetrahydrobenzo[h]quinoline derivative induced apoptosis in MCF-7 breast cancer cells by increasing the Bax/Bcl-2 ratio and activating the intrinsic apoptosis pathway through caspase-9. tbzmed.ac.ir Novel quinoline derivatives CTRI-17 and CTRI-20 also induced apoptosis in cancer cells by increasing pro-apoptotic proteins like p53 and Bax, while decreasing anti-apoptotic proteins such as Bcl-2. researchgate.net

Inhibition of critical cell signaling pathways is another key mechanism. The compound MMNC was found to exert its cytotoxic effects on colorectal cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. nih.gov The derivative 6MN-4-AQ induced cell death in pancreatic cancer cells by triggering endoplasmic reticulum (ER) stress and inhibiting the Akt/mTOR signaling pathway, leading to both apoptosis and autophagy. nih.gov

Additionally, some derivatives can induce cell cycle arrest. For instance, MMNC caused cell cycle arrest in the G2/M phase in colorectal cancer cells. nih.gov CTRI-17 and CTRI-20 induced a prolonged G2/M phase arrest before the onset of apoptosis in cancer cells. researchgate.net Other proposed mechanisms include the generation of a quinone methide intermediate that forms adducts with proteins, inducing cellular stress, and the targeting of DNA damage response pathways. nih.govrsc.org

Selective Activity against Specific Cancer Types

The efficacy of anticancer agents is greatly enhanced if they exhibit selective toxicity towards cancer cells while sparing normal cells. Research has explored the activity of quinoline derivatives against various cancer cell lines.

Glycoconjugates of 8-aminoquinoline (8-AQ) have been evaluated for their ability to inhibit the proliferation of cancer cell lines such as HCT 116 (colorectal carcinoma) and MCF-7 (breast cancer). nih.govmdpi.com Two specific glycoconjugates demonstrated higher cytotoxicity and improved selectivity for cancer cells compared to their 8-hydroxyquinoline counterparts. nih.govmdpi.com The IC50 values for these compounds against MCF-7 cells were significantly lower than for a healthy cell line, indicating a degree of selective action. nih.gov

The derivative 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) also showed some selective cytotoxicity, with lower IC50 values for colorectal cancer cells (HCT116 and Caco-2) compared to other cancer cell lines like PANC-1 (pancreatic) and SMMC-7721 (liver). mdpi.com A series of quinoline-3-carbonitrile derivatives showed excellent selective cytotoxicity toward the SMMC-7721 cell line. nih.gov Furthermore, a newly synthesized tetrahydrobenzo[h]quinoline was found to inhibit cell proliferation in the MCF-7 breast cancer cell line, with an IC50 of 10 µM at 24 hours. tbzmed.ac.ir Another study investigating quinoline derivatives against Caco-2 colorectal carcinoma cells found IC50 values in the low micromolar range, with 8-nitro-7-quinolinecarbaldehyde being the most potent. brieflands.com

Table 1: Cytotoxicity of Quinoline Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineCancer TypeIC50 ValueSource
8-AQ Glycoconjugate 17HCT 116Colorectal116.4 ± 5.9 µM nih.gov
8-AQ Glycoconjugate 17MCF-7Breast78.1 ± 9.3 µM nih.gov
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)HCT116Colorectal0.33 µM mdpi.com
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)Caco-2Colorectal0.51 µM mdpi.com
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)SMMC-7721Liver9.7 µM mdpi.com
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)PANC-1Pancreatic18.4 µM mdpi.com
Tetrahydrobenzo[h]quinolineMCF-7Breast10 µM (24h) tbzmed.ac.ir
8-nitro-7-quinolinecarbaldehydeCaco-2Colorectal0.53 µM brieflands.com
7-methyl-8-nitro-quinolineCaco-2Colorectal1.87 µM brieflands.com
8-Amino-7-quinolinecarbaldehydeCaco-2Colorectal1.14 µM brieflands.com

Antimicrobial Spectrum

Quinoline derivatives are well-established as a versatile class of compounds exhibiting a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. acs.org Their antimicrobial potential has been a subject of extensive research, leading to the development of numerous therapeutic agents. researchgate.net

The antibacterial efficacy of quinoline derivatives extends to both Gram-positive and Gram-negative bacteria. nih.gov A series of quinoxaline-based compounds, which share structural similarities, displayed good to moderate antibacterial activity against Staphylococcus aureus (MIC: 4–16 µg/mL) and Bacillus subtilis (MIC: 8–32 µg/mL). nih.gov Certain derivatives also showed conspicuous inhibition against Gram-negative strains like Escherichia coli. nih.gov

Derivatives of 8-hydroxyquinoline (8HQ) have also been extensively studied. nih.gov Halogenated 8HQ compounds, in particular, displayed high antigrowth activity against Gram-negative bacteria compared to the parent compound. nih.gov A study on 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety revealed potent activity against urinary tract infection pathogens. mdpi.com One compound, in particular, showed the highest effect against E. coli with a Minimum Inhibitory Concentration (MIC) of 7.812 µg/mL. nih.govmdpi.com Another investigation into 8-alkoxyquinoline derivatives found that 5,7-dichloro-8-hydroxy-2-methylquinoline had high inhibitory potential against Mycobacterium tuberculosis (MIC: 0.1 µM), methicillin-sensitive S. aureus (MSSA) (MIC: 2.2 µM), and methicillin-resistant S. aureus (MRSA) (MIC: 1.1 µM). nih.govresearchgate.net

Table 2: Minimum Inhibitory Concentration (MIC) of Quinoline Derivatives against Bacterial Strains

Compound/DerivativeBacterial StrainGram TypeMIC (µg/mL)Source
Quinoxaline (B1680401) Derivative 5pS. aureusPositive4 nih.gov
Quinoxaline Derivative 5pB. subtilisPositive8 nih.gov
Quinoxaline Derivative 5pMRSAPositive8 nih.gov
Quinoxaline Derivative 5pE. coliNegative4 nih.gov
7-Methoxyquinoline Derivative 3lE. coliNegative7.812 nih.govmdpi.com
5,7-dichloro-8-hydroxy-2-methylquinolineM. tuberculosisN/A0.023 nih.govresearchgate.net
5,7-dichloro-8-hydroxy-2-methylquinolineMSSAPositive0.52 nih.govresearchgate.net
5,7-dichloro-8-hydroxy-2-methylquinolineMRSAPositive0.26 nih.govresearchgate.net
Values converted from µM for comparison

The antimicrobial scope of quinoline derivatives also includes significant antifungal activity. researchgate.net Various substituted 2-methyl-8-quinolinols were tested for in vitro activity against several fungi, including Aspergillus niger, Aspergillus oryzae, and Trichophyton mentagrophytes. nih.gov The 5,7-dichloro and 5,7-dibromo derivatives were identified as the most fungitoxic among the tested compounds. nih.gov

A series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides were screened for their effects on unicellular fungi. nih.gov The most potent compound demonstrated strong activity against Candida albicans, with an MIC of 31.125 µg/mL, and also inhibited Candida neoformans. nih.govmdpi.com Metal complexes of a quinazolinone derivative condensed with 5-amino-8-hydroxyquinoline have also been monitored for their antifungal activities against species such as Aspergillus niger and Trichoderma sp. researchgate.net

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. The ability to inhibit or disperse biofilms is a critical therapeutic goal. Certain quinoline derivatives have shown promise in this area. A potent broad-spectrum antibacterial quinoxaline derivative demonstrated the ability to disperse established bacterial biofilms. nih.gov

A 7-methoxyquinoline derivative was investigated for its antibiofilm activity against pathogenic microbes isolated from the urinary tract. mdpi.com At a concentration of 10.0 µg/mL, this compound achieved high percentages of biofilm inhibition against E. coli (94.60%), Pseudomonas aeruginosa (91.74%), and C. neoformans (98.03%). nih.govmdpi.com This activity was linked to the compound's ability to create holes in the cell membrane, leading to the leakage of cellular proteins. mdpi.com Furthermore, 8-alkoxyquinoline derivatives have been evaluated for their biofilm inhibition against Mycobacterium smegmatis and Staphylococcus aureus. nih.govresearchgate.net An 8-O-prenyl derivative showed an MIC of 12.5 µM against the biofilm phenotype, indicating a significant selectivity for biofilm-forming bacteria. nih.govresearchgate.net

Antiparasitic Activities (Beyond Malaria)

Derivatives of the quinoline scaffold have demonstrated a broad spectrum of antiparasitic activities, extending beyond their well-known antimalarial effects. indianchemicalsociety.com These compounds have been investigated for their efficacy against various protozoan parasites, including Leishmania and Trypanosoma species.

Leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, is a significant global health issue. nih.gov Quinoline derivatives have emerged as a promising class of compounds in the search for new antileishmanial agents. indianchemicalsociety.comnih.gov

Research has shown that various synthetic and natural quinoline derivatives exhibit potent activity against different forms of the Leishmania parasite. For instance, a series of 2-aryl quinolines were synthesized and evaluated for their antileishmanial properties against Leishmania braziliensis. One compound, in particular, demonstrated considerable effects against both promastigotes and amastigotes, with IC50 values of 6.0 ± 2.0 µM and 20 ± 2.0 µM, respectively, while showing low toxicity to mammalian cells. mdpi.com

Similarly, studies on N-methyl-8-methoxyflindersin, a quinolone alkaloid, and its synthetic analogs have highlighted their effectiveness against Leishmania (Viannia) panamensis. nih.gov Certain synthetic compounds from this group were found to be effective against both intracellular promastigotes and amastigotes. nih.gov Another study identified two promising molecules with good activity against intramacrophage L. infantum amastigotes without any cytotoxicity. nih.gov

The versatility of the quinoline structure allows for modifications that can enhance antileishmanial activity. For example, fluorine-containing derivatives have shown to be more than twice as potent as the reference drug geneticin (B1208730) against the intracellular promastigote form of Leishmania mexicana. nih.govresearchgate.net Furthermore, quinoline derivatives have been shown to interact with hemin, inhibiting its degradation and leading to oxidative stress within the parasite. nih.govresearchgate.net

The following table summarizes the antileishmanial activity of selected quinoline derivatives:

Table 1: Antileishmanial Activity of Selected Quinoline Derivatives

Compound Leishmania Species Parasite Stage IC50 (µM) Reference
2-aryl quinoline derivative L. braziliensis Promastigote 6.0 ± 2.0 mdpi.com
2-aryl quinoline derivative L. braziliensis Amastigote 20 ± 2.0 mdpi.com
Fluorine-containing derivative 11b L. mexicana Intracellular Promastigote 41.9 nih.gov
Fluorine-containing derivative 11c L. mexicana Intracellular Promastigote 41.9 nih.gov

Derivatives of this compound have also been investigated for their potential against trypanosomal infections, such as Chagas disease caused by Trypanosoma cruzi and African trypanosomiasis caused by Trypanosoma brucei. nih.govuantwerpen.be

A study evaluating novel quinoline derivatives demonstrated their in vitro activity against both T. cruzi and T. brucei. Several of these compounds were more effective than the reference drug benznidazole (B1666585) against amastigotes of T. cruzi, with EC50 values ranging from 0.1 to 0.6 µM. nih.gov One of the most potent compounds, DB2187, and its analogue DB2186 were approximately 12-fold more potent than benznidazole against trypomastigote forms of T. cruzi. nih.gov In vivo studies also showed promising results, with one compound curing all mice infected with T. brucei. nih.gov

The mechanism of action for the antitrypanosomal effects of some quinoline derivatives is thought to involve the inhibition of essential parasitic enzymes. researchgate.net For example, some derivatives have been shown to interact with hemin, leading to oxidative stress that the parasite's antioxidant defense system cannot counteract. nih.govresearchgate.net

The table below presents the antitrypanosomal activity of some notable quinoline derivatives.

Table 2: Antitrypanosomal Activity of Selected Quinoline Derivatives

Compound Trypanosoma Species Parasite Stage EC50 (µM) Reference
DB2187 T. cruzi (Y strain) Trypomastigote ≤0.8 nih.gov
DB2186 T. cruzi (Y strain) Trypomastigote ≤0.8 nih.gov
Multiple Quinolines T. cruzi (Tulahuen strain) Amastigote 0.1 - 2.05 nih.gov

Enzyme Inhibition Profiles

The pharmacological effects of this compound derivatives are often linked to their ability to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens or are involved in disease pathophysiology.

A primary mechanism of action for many quinoline-based antimalarial drugs is the disruption of heme detoxification in the malaria parasite. nih.govresearchgate.netjohnshopkins.edunih.govglobalscienceresearchjournals.org During its life cycle within red blood cells, the parasite digests hemoglobin, releasing toxic free heme. nih.gov To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin, a process that is functionally identical to the formation of β-hematin. globalscienceresearchjournals.orgnih.gov

Quinoline derivatives are believed to interfere with this process by capping the growing hemozoin crystal, thus preventing further polymerization. nih.govresearchgate.netjohnshopkins.edunih.gov This leads to an accumulation of toxic free heme, which ultimately kills the parasite. nih.govnih.gov The binding of the quinoline-heme complex to the heme polymer is a specific, high-affinity interaction. nih.govresearchgate.net The effectiveness of a quinoline derivative in disrupting heme polymerization is correlated with its binding affinity for the heme polymer relative to free heme. nih.govresearchgate.netjohnshopkins.edu

Different quinoline compounds, such as chloroquine, quinidine, and mefloquine, are all thought to share this common mechanism of action. nih.govresearchgate.netjohnshopkins.edu It has been demonstrated that artemisinins, another class of antimalarials, are also potent inhibitors of hemozoin crystallization. asm.org

Quinoline derivatives have been identified as potential inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. rjptonline.orgnih.govresearchgate.net COX enzymes are responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain. rjptonline.org

Several studies have explored the synthesis and evaluation of quinoline derivatives as COX inhibitors. A novel series of quinoline-thiadiazole derivatives demonstrated the ability to inhibit COX-1. rjptonline.org Molecular docking studies have been used to understand the potential binding modes of these compounds within the active site of COX enzymes. rjptonline.org

Another study on a synthetic quinoline compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC), which has structural elements of naproxen (B1676952) and tomoxiprole, showed high anti-inflammatory effects. nih.gov Docking studies suggested that this compound could strongly inhibit the COX-2 enzyme. nih.gov The larger structure of this quinoline derivative, compared to the non-selective COX inhibitor naproxen, is believed to be responsible for its potential selective COX-2 inhibitory effect. nih.gov The anti-inflammatory properties of certain quinoline derivatives are thought to be mediated, at least in part, by their inhibition of COX activity. nih.gov

Caspases are a family of protease enzymes that play a crucial role in programmed cell death, or apoptosis. nih.govnih.gov The induction of apoptosis in cancer cells is a major target for cancer therapy. nih.gov Several quinoline derivatives have been shown to exert their anti-cancer effects by modulating caspase activity. nih.gov

One such derivative, PQ1 (6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline), was found to induce apoptosis in breast cancer cells by activating both caspase-8 and caspase-9. nih.govresearchgate.net This activation leads to a cascade of events, including the cleavage of caspase-3, which is a key executioner caspase in the apoptotic pathway. nih.govresearchgate.net The study showed that PQ1 treatment led to an increase in the pro-apoptotic protein Bax and the release of cytochrome c from the mitochondria, which are characteristic features of the intrinsic apoptotic pathway. nih.govresearchgate.net

Another quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ), was also found to induce apoptosis in pancreatic cancer cells through the activation of caspase-3 and the cleavage of PARP. nih.gov These findings indicate that the modulation of caspase activity is a significant mechanism through which quinoline derivatives can exert their pharmacological effects.

DNA Gyrase and Topoisomerase Inhibition

Derivatives of the quinoline scaffold have been extensively investigated for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes that control DNA topology during replication and transcription. These enzymes represent validated targets for the development of novel antibacterial agents. The inhibition of these enzymes by quinoline-based compounds often leads to the stabilization of the enzyme-DNA cleavage complex, which in turn results in double-stranded DNA breaks and subsequent bacterial cell death.

Research into quinoline derivatives has yielded compounds with significant inhibitory activity. For instance, a novel synthesized quinoline derivative demonstrated potent in vitro inhibitory activity against E. coli DNA gyrase with a half-maximal inhibitory concentration (IC50) of 3.39 μM. Another study identified a quinoline derivative as the most potent analog in a series, exhibiting an IC50 of 10.0 µg/mL against the supercoiling activity of DNA gyrase. researchgate.net The mechanism of action for many quinolone antibiotics involves poisoning the DNA gyrase, in addition to catalytic inhibition, which is a highly effective mode of antibacterial action. researchgate.net

Furthermore, the therapeutic potential of quinoline derivatives extends to the inhibition of human topoisomerases, which are crucial targets in cancer chemotherapy. A novel indenoisoquinoline derivative, TAS-103, has been identified as a dual inhibitor of human topoisomerase I and topoisomerase II. researchgate.net This compound exhibited potent inhibitory activity with IC50 values of 2.0 μM and 6.5 μM for topoisomerase I and topoisomerase II, respectively. researchgate.net The ability of such compounds to target both enzymes is a promising strategy in the development of broad-spectrum anticancer agents. The investigation of pyrazolo[4,3-f]quinoline derivatives also revealed compounds with inhibitory activity against topoisomerase IIα, comparable to the positive control etoposide (B1684455) at a concentration of 100 µM. bohrium.com

Inhibitory Activity of Quinoline Derivatives against DNA Gyrase and Topoisomerases

Compound ClassTarget EnzymeIC50 ValueReference
Novel Quinoline DerivativeE. coli DNA Gyrase3.39 μM nih.gov
Novel Quinoline DerivativeDNA Gyrase (supercoiling)10.0 µg/mL researchgate.net
TAS-103Topoisomerase I2.0 μM researchgate.net
TAS-103Topoisomerase II6.5 μM researchgate.net

Histone Lysine (B10760008) Methyltransferase Inhibition

The role of this compound derivatives as inhibitors of histone lysine methyltransferases (HKMTs) is an area that remains largely unexplored. HKMTs are a class of enzymes that play a critical role in epigenetic regulation by catalyzing the transfer of methyl groups to lysine residues on histone proteins. The dysregulation of these enzymes has been implicated in the pathogenesis of various diseases, including cancer, making them attractive targets for therapeutic intervention.

While direct studies on this compound derivatives are lacking, research on structurally related quinoline compounds has shown activity against other enzymes involved in histone modification. For example, 8-hydroxyquinoline derivatives have been identified as inhibitors of the JMJD2 (KDM4) family of 2-oxoglutarate-dependent histone demethylases. These compounds were found to inhibit by binding to the active site Fe(II) and were shown to modulate demethylation at the H3K9 locus in cellular assays. The discovery of such inhibitors for a related class of epigenetic modifiers suggests that the quinoline scaffold could be a viable starting point for the design of inhibitors targeting other histone-modifying enzymes.

Given the therapeutic potential of HKMT inhibitors in oncology and other diseases, the investigation of this compound derivatives for this specific activity represents a promising avenue for future research. The structural features of the this compound core could be systematically modified to explore potential interactions with the active sites of various histone lysine methyltransferases.

Antioxidant Potential

The antioxidant properties of quinoline derivatives, particularly those bearing amino and hydroxyl substitutions, have been a subject of significant interest. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

Derivatives of 8-aminoquinoline have been reported to possess antioxidant activities. In one study, a series of 8-quinoline-N-substituted derivatives were synthesized by linking the 8-aminoquinoline scaffold with natural antioxidant compounds such as ferulic, caffeic, and lipoic acids. nih.gov These hybrid molecules were shown to effectively scavenge free radicals in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov The catecholic portion of the caffeic acid-containing derivatives was found to be particularly important for their potent antiradical activity. nih.gov

Furthermore, a study on derivatives of 8-hydroxyquinoline, a closely related scaffold, identified 5-amino-8-hydroxyquinoline as a highly potent antioxidant with an IC50 value of 8.70 μM in the DPPH assay, which was more potent than the positive control, α-tocopherol (IC50 of 13.47 μM). Another investigation into quinolinonyl-glycine derivatives revealed excellent H2O2 scavenging activity with an IC50 of 20.92 µg/mL, surpassing the activity of the ascorbic acid reference. These findings underscore the potential of the 8-aminoquinoline core, and by extension the this compound scaffold, as a foundational structure for the development of novel antioxidant agents.

Antioxidant Activity of Quinoline Derivatives

CompoundAssayIC50 ValueReference
5-amino-8-hydroxyquinolineDPPH8.70 μM
Quinolinonyl-glycine derivativeH2O2 scavenging20.92 µg/mL

Neuropharmacological Explorations

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry and has been explored for a wide range of neuropharmacological activities. nih.gov Derivatives of quinoline are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as for conditions like epilepsy. nih.govdoaj.org

Recent studies have focused on the potential of functionalized methoxy (B1213986) quinoline derivatives as antiepileptic and anti-Alzheimer's drug candidates. doaj.org In silico and experimental evaluations have been conducted to assess their inhibitory effects on key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE). doaj.org Certain methoxy quinoline derivatives have demonstrated robust AChE inhibition. doaj.org Molecular docking studies have further supported these findings by indicating potent binding abilities of these compounds to the active sites of relevant enzymes. doaj.org

The neuroprotective potential of quinoline derivatives is often linked to their antioxidant and metal-chelating properties, which can mitigate the oxidative stress and metal dyshomeostasis observed in many neurodegenerative disorders. nih.gov In silico molecular docking simulations have suggested that certain quinoline derivatives may act as inhibitors of catechol-O-methyltransferase (COMT) and monoamine oxidase type B (MAO-B), enzymes that are relevant targets in the management of Parkinson's disease. nih.gov Additionally, a derivative of this compound has been synthesized as a ligand for the sigma 2 receptor, which is implicated in various central nervous system disorders. nih.gov These diverse explorations highlight the significant potential of this compound derivatives as a source of new therapeutic agents for a range of neurological conditions.

Mechanistic Investigations and Structure Activity Relationships Sar

Rational Design Principles for 2-Methoxyquinolin-8-amine Analogues

The rational design of analogues based on the this compound scaffold is a strategic approach to optimize therapeutic efficacy and pharmacokinetic profiles. This process is guided by establishing a clear Structure-Activity Relationship (SAR), where systematic modifications of the parent molecule inform which chemical features are critical for its biological activity.

Key modification sites on the this compound molecule include:

The 8-amino group: This primary amine is a key functional handle for derivatization. It can be acylated, alkylated, or used as a nucleophile to form a variety of linkages (e.g., amides, sulfonamides, Schiff bases). The nature of the substituent introduced at this position can significantly impact target binding, selectivity, and physicochemical properties such as solubility and lipophilicity. For instance, the introduction of a basic aminoalkyl side chain, a strategy used in the development of 8-aminoquinoline (B160924) antimalarials like pamaquine, was intended to allow the formulation of drugs as water-soluble salts. researchgate.net

The 2-methoxy group: This group can be replaced with other alkoxy groups of varying lengths or substituted with bioisosteres to probe the steric and electronic requirements of the binding pocket. Demethylation to the corresponding 2-hydroxyquinoline (B72897) or conversion to other functional groups can also lead to analogues with different pharmacological profiles.

The quinoline (B57606) ring: Substitutions at positions 3, 4, 5, 6, and 7 of the quinoline nucleus offer another avenue for optimization. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire ring system, influencing its reactivity and interaction with biological targets. researchgate.net For example, strategic placement of substituents can block metabolic pathways, thereby enhancing the compound's bioavailability and duration of action. researchgate.net

The overarching goal of these design strategies is to enhance interactions with the target receptor, often through the formation of additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions, while simultaneously improving drug-like properties. researchgate.net

Computational Chemistry Approaches

Computational chemistry provides a powerful toolkit for investigating the properties of this compound and its analogues at a molecular level. These in silico methods allow for the prediction of ligand-target interactions, binding stability, ADMET properties, and electronic characteristics, thereby accelerating the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound and its derivatives, docking studies can elucidate how these molecules fit into the active site of a receptor and identify the key intermolecular interactions responsible for binding.

The process typically involves:

Preparation of the Receptor and Ligand: High-resolution 3D structures of the target protein are obtained from databases like the Protein Data Bank (PDB). The 3D structure of this compound is generated and energy-minimized.

Docking Simulation: Using software such as AutoDock or Glide, the ligand is placed into the binding site of the receptor, and various conformations are sampled. semanticscholar.org

Scoring and Analysis: The different poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). semanticscholar.org The best-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand-protein complex. nih.gov

Studies on related quinoline derivatives have shown that the quinoline nitrogen often acts as a hydrogen bond acceptor, playing a crucial role in anchoring the molecule within the active site of kinases and other enzymes. mdpi.com The 8-amino group and the 2-methoxy group can also participate in hydrogen bonding or other interactions, depending on the topology of the binding pocket.

Table 1: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target.
ParameterValue/Description
Target ProteinKinase XYZ (PDB ID: 1XYZ)
Docking Score (kcal/mol)-8.5
Key Hydrogen Bonds
  • Quinoline N1 with backbone NH of Cys-100
  • 8-Amino NH2 with side chain of Asp-150
  • Hydrophobic InteractionsQuinoline ring with Leu-50, Val-58, Ala-75
    Predicted Binding ModeThe quinoline core is positioned in the ATP-binding site, with the methoxy (B1213986) group oriented towards the solvent-exposed region.

    While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time. nih.gov MD simulations are performed on the most promising docked complexes to assess their stability in a simulated physiological environment. mdpi.com

    The methodology involves:

    System Setup: The docked protein-ligand complex is placed in a box of explicit water molecules, and ions are added to mimic physiological salt concentrations. mdpi.com

    Simulation: The system's trajectory is calculated by solving Newton's equations of motion, typically over a timescale of nanoseconds. mdpi.com

    Trajectory Analysis: The simulation results are analyzed to evaluate the stability of the complex. Key parameters include:

    Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests a stable complex. nih.gov

    Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein. mdpi.com

    Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation. nih.gov

    MD simulations can confirm whether the key interactions predicted by docking are maintained over time, providing a more rigorous assessment of the binding hypothesis. mdpi.comnih.gov

    Table 2: Representative Parameters from a 100 ns Molecular Dynamics Simulation of a this compound Analogue-Protein Complex.
    Analysis ParameterObservationInterpretation
    Protein RMSDPlateaued at ~2.5 Å after 20 nsThe protein structure is stable throughout the simulation.
    Ligand RMSDRemained below 1.5 Å relative to the protein binding siteThe ligand remains stably bound in the active site.
    Hydrogen Bond OccupancyKey H-bonds identified in docking were present >80% of the simulation timeThe initial binding interactions are strong and persistent.
    Radius of Gyration (Rg)Consistent values throughout the simulationThe protein maintains its compact structure upon ligand binding. mdpi.com

    QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of this compound analogues, a QSAR model can predict the activity of newly designed compounds before they are synthesized, thus guiding lead optimization. researchgate.net

    The development of a QSAR model involves:

    Data Set Preparation: A series of analogues of this compound with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. mdpi.com

    Descriptor Calculation: A large number of molecular descriptors, which quantify various physicochemical properties (e.g., electronic, steric, topological), are calculated for each molecule. researchgate.net

    Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build an equation that correlates a subset of descriptors with biological activity. nih.govresearchgate.net

    Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. mdpi.com

    A typical QSAR equation might look like: pIC₅₀ = β₀ + β₁(logP) + β₂(Dipole) + β₃(ASA) + ...

    Where pIC₅₀ is the negative logarithm of the activity, and the descriptors represent properties like lipophilicity (logP), dipole moment, and accessible surface area (ASA). The coefficients (β) indicate the positive or negative contribution of each descriptor to the activity. Such models can provide valuable insights into the SAR of the series. nih.gov

    In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential drug candidates. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used to flag compounds that are likely to fail later in development due to poor ADMET profiles. nih.gov

    For this compound, these tools can predict:

    Physicochemical Properties: Molecular Weight, logP, Topological Polar Surface Area (TPSA).

    Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like Cytochrome P450.

    Drug-Likeness: Compliance with established rules like Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound. sciforschenonline.org

    Toxicity: Predictions for potential toxicities such as mutagenicity (Ames test) or cardiotoxicity (hERG inhibition). benthamdirect.com

    Web-based servers like SwissADME and admetSAR are commonly used for these predictions, providing a rapid initial assessment of a compound's potential. benthamdirect.comresearchgate.net

    Table 3: Predicted Physicochemical and ADMET Properties for this compound.
    Property/ParameterPredicted ValueComment
    Molecular FormulaC₁₀H₁₀N₂O-
    Molecular Weight174.20 g/molCompliant with Lipinski's Rule (<500)
    logP (Lipophilicity)1.85Compliant with Lipinski's Rule (<5)
    Hydrogen Bond Donors1 (from -NH₂)Compliant with Lipinski's Rule (≤5)
    Hydrogen Bond Acceptors3 (2xN, 1xO)Compliant with Lipinski's Rule (≤10)
    GI AbsorptionHighPredicted to be well-absorbed from the gut. nih.gov
    BBB PermeantYesPredicted to cross the blood-brain barrier. nih.gov
    CYP2D6 InhibitorYesPotential for drug-drug interactions.
    Lipinski's Rule Violations0Good predicted oral bioavailability. sciforschenonline.org

    Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. rsc.org For this compound, DFT calculations can provide fundamental insights that are not accessible through classical molecular mechanics methods.

    Key parameters derived from DFT calculations include:

    Optimized Molecular Geometry: Provides the most stable 3D conformation of the molecule and precise bond lengths and angles. proquest.com

    Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability. rsc.org

    Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for understanding intermolecular interactions. proquest.com

    Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors like chemical hardness, softness, and electronegativity, which help in predicting the molecule's behavior in chemical reactions. rsc.org

    These calculations, often performed using software like Gaussian, help to rationalize the molecule's observed properties and guide the design of derivatives with tailored electronic characteristics. uantwerpen.be

    Table 4: Illustrative Quantum Chemical Parameters for this compound Calculated using DFT (B3LYP/6-31G* level of theory).
    ParameterCalculated ValueSignificance
    EHOMO-5.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
    ELUMO-0.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
    HOMO-LUMO Gap (ΔE)4.7 eVIndicates chemical reactivity and kinetic stability. rsc.org
    Dipole Moment2.1 DebyeMeasures the overall polarity of the molecule.
    MEP Negative RegionLocated around the quinoline nitrogen and oxygen atomIndicates sites prone to electrophilic attack or hydrogen bond donation. proquest.com

    Elucidation of Molecular Targets and Associated Pathways

    The precise molecular targets and associated signaling pathways of this compound are not extensively elucidated in the available literature. However, research on structurally related quinoline derivatives provides significant insights into its potential mechanisms of action, particularly in the context of anticancer and anti-infective activities. The quinoline scaffold is recognized as a "privileged" structure in medicinal chemistry, capable of interacting with a wide array of biological targets.

    Investigations into the antitumor effects of 8-hydroxyquinoline (B1678124) derivatives, which share the core quinoline structure, suggest several potential enzymatic targets. These include metalloenzymes that are crucial for cancer cell proliferation and survival, such as ribonucleotide reductase, which is essential for DNA synthesis, and matrix metalloproteinases, implicated in cancer metastasis. nih.gov Further potential targets within this class of compounds include cytosolic and nuclear oxygenases, as well as histone demethylases. nih.gov

    A proposed mechanism for some antitumor 8-hydroxyquinoline substituted amines involves the formation of a quinone methide intermediate. This reactive intermediate is suggested to form covalent adducts with protein thiols rather than directly interacting with DNA. nih.govresearchgate.net This interaction with protein thiols can disrupt protein function and induce cellular stress. Microarray analyses of such compounds have revealed the induction of various stress-related genes, which are believed to be responsible for their cytotoxic and cytostatic effects in cancer cells. nih.govresearchgate.net

    In the realm of anti-infective research, derivatives of 8-aminoquinolines have been a cornerstone in antimalarial therapy for decades. While the exact mechanism of action for many quinoline-based antimalarials is complex and not fully understood, they are known to interfere with processes essential for the parasite's survival. For instance, some quinoline antimalarials are thought to inhibit the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, leading to a toxic buildup of free heme within the parasite.

    Furthermore, studies on 2-substituted quinolines have indicated that their molecular targets may differ from those of 8-aminoquinolines. This is supported by the observation that 2-substituted quinolines were effective against a strain of Leishmania donovani that was resistant to an 8-aminoquinoline, sitamaquine, suggesting distinct mechanisms of action. nih.gov For a more complex derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, research has shown that it exerts its cytotoxic effects in colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. nih.gov

    Table 1: Potential Molecular Targets and Pathways for Quinoline Derivatives

    Compound ClassPotential Molecular Target(s)Associated Pathway(s)
    8-Hydroxyquinoline derivativesRibonucleotide reductase, Matrix metalloproteinases, Cytosolic and nuclear oxygenases, Histone demethylasesDNA synthesis, Cancer metastasis
    8-Hydroxyquinoline substituted aminesProtein thiolsInduction of cellular stress pathways
    2-Chloro-8-methoxy-indoloquinolinePI3K/AKT/mTOR pathway componentsPI3K/AKT/mTOR signaling

    Influence of Substituent Effects and Stereochemistry on Biological Activity

    The biological activity of the this compound scaffold is profoundly influenced by the nature and position of various substituents on the quinoline ring, as well as by the stereochemistry of any chiral centers. Structure-activity relationship (SAR) studies on a range of quinoline derivatives have provided valuable insights into how chemical modifications can modulate their therapeutic properties.

    The position of the methoxy group is a critical determinant of activity. For instance, in the context of anticancer pyrimido[4,5-c]quinolin-1(2H)-ones, 2-methoxy and 2,4-dimethoxy substitutions on an arylpyrimido functionality were found to enhance the antimigratory activity in a 9-methoxy-substituted series. researchgate.net This highlights the importance of the methoxy group's placement in influencing specific biological outcomes. The introduction of a chlorine atom at the 2-position and a methoxy group at the 8-position of an indolo[2,3-b]quinoline core resulted in a compound with significantly enhanced cytotoxicity against colorectal cancer cells compared to the parent compound, neocryptolepine. nih.gov

    Substituents at the C-2 position of the quinoline ring, in general, have been shown to be important for biological activity. For example, the introduction of a tert-butyl group at the C-2 position of 8-quinolinamines led to potent antimalarial activity. acs.orgnih.gov The electronic properties and lipophilicity of substituents also play a crucial role. In a series of quinoline-2-carboxamides, the lipophilicity of the anilide substituent was found to be a more significant factor for inhibitory activity than its electronic properties. researchgate.net

    The 8-amino group of this compound serves as a key handle for chemical modification, and alterations at this position can dramatically impact biological activity. The conjugation of amino acids to the 8-amino group of quinolines has been explored as a strategy to enhance their anti-infective properties. acs.orgnih.gov The nature of the linker between the quinoline core and other moieties is also critical. In a series of 8-amino-6-methoxyquinoline-tetrazole hybrids, the chain length, basicity, and substitution of the linker were found to strongly influence their antiplasmodial activity and cytotoxicity. nih.gov

    Stereochemistry is another vital factor, particularly for 8-aminoquinolines with a chiral side chain at the 8-position, such as the antimalarial drug primaquine (B1584692). The enantiomers of such compounds can exhibit different biological activities and metabolic profiles. For example, the enantiomers of primaquine and its analogs show differential interactions with monoamine oxidases, which are involved in their metabolism. mdpi.com

    Table 2: Influence of Substituents on the Biological Activity of Quinoline Derivatives

    Position of SubstitutionSubstituent/ModificationEffect on Biological Activity
    C-2Chlorine, tert-butylEnhanced anticancer and antimalarial activity respectively. nih.govnih.gov
    C-8Amino acid conjugatesModulation of anti-infective properties. acs.orgnih.gov
    C-8Linker modifications (chain length, basicity)Strong influence on antiplasmodial activity and cytotoxicity. nih.gov
    GeneralMethoxy group placementCritical determinant of antimigratory activity in some series. researchgate.net
    GeneralLipophilicity of substituentsSignificant factor for inhibitory activity in some series. researchgate.net

    Advanced Applications and Future Research Directions

    Coordination Chemistry and Metal Complexation of 2-Methoxyquinolin-8-amine

    The ability of this compound to form stable complexes with a variety of metal ions is central to its utility. This interaction not only modifies the properties of the organic ligand but also gives rise to new functionalities in the resulting metal complexes.

    This compound functions as an excellent chelating agent, a property endowed by its molecular structure. Analogous to the well-studied 8-aminoquinoline (B160924) (8AQ) and 8-hydroxyquinoline (B1678124) (8HQ) systems, it acts as a bidentate ligand. nih.govscirp.org Chelation occurs through the coordination of two donor atoms: the nitrogen atom of the quinoline (B57606) ring and the nitrogen atom of the primary amine group at the C-8 position. scirp.org

    This arrangement allows the ligand to form a highly stable five-membered ring with a central metal ion. The stability of these chelates is a key factor in their diverse applications. The quinoline ring itself can also participate in metal-ligand binding through π-π intermolecular stacking. nih.gov While 8-hydroxyquinoline is a potent chelator for a wide range of metals, including iron, 8-aminoquinoline derivatives also exhibit excellent coordination with numerous metal cations such as Zn²⁺, Cd²⁺, Cu²⁺, and Fe³⁺. nih.govresearchgate.net The methoxy (B1213986) group (-OCH₃) at the 2-position is an electron-donating group, which can increase the electron density on the quinoline ring system, potentially enhancing the basicity of the quinolinic nitrogen and influencing the strength and stability of the resulting metal complexes.

    The synthesis of metal complexes with quinoline-based ligands like this compound typically involves a straightforward reaction between the ligand and a suitable metal salt in an appropriate solvent. For related 8-hydroxyquinoline complexes, synthesis is often achieved by mixing the ligand and a metal(II) salt in a 2:1 molar ratio. scirp.org The resulting complexes are often insoluble in water but show good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727). scirp.org

    The structural geometry of the resulting complex is dictated by the coordination number of the metal ion and the stoichiometry of the reaction. For instance, with M(II) ions, 1:2 (Metal:Ligand) complexes are commonly formed, leading to geometries such as square-planar or octahedral. scirp.orgscirp.org In the case of octahedral geometry, the coordination sphere of the metal is typically completed by solvent molecules, such as water. scirp.orgscirp.org Based on studies of mixed ligand complexes involving 8-hydroxyquinoline, general formulas of [M(L)₂(L')₂] can be achieved, where L is the primary quinoline-based ligand and L' is a secondary ligand. researchgate.net

    It is a well-established principle in medicinal chemistry that the biological activity of an organic compound can be significantly enhanced upon chelation with metal ions. mdpi.com This enhancement is often attributed to factors such as increased lipophilicity, which facilitates penetration through cell membranes, and the combined bioactive effects of both the ligand and the metal center. mdpi.comnih.gov

    Antimicrobial Activity: Quinoline derivatives, including 8-aminoquinoline (8AQ) and 8-hydroxyquinoline (8HQ), are known for their antimicrobial properties. nih.govelsevierpure.com This activity is often linked to their ability to chelate metal ions that are essential for the functioning of microbial enzymes. scirp.org Studies on metal complexes of 8-aminoquinoline-uracil hybrids have shown that complexation with metals like copper(II) can confer activity against Gram-negative bacteria. nih.govnih.gov Similarly, metal complexes of 8HQ exhibit potent, broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria, with efficacy sometimes comparable to standard antibiotics. elsevierpure.comresearchgate.net The chelation process is thought to increase the lipophilic nature of the molecule, allowing it to better permeate the microbial cell wall and disrupt normal cellular processes. nih.gov

    Anticancer Activity: The anticancer potential of quinoline derivatives is also significantly amplified upon metal complexation. nih.gov Numerous studies have demonstrated that metal complexes of 8-hydroxyquinoline and its derivatives exhibit potent cytotoxic activity against various human cancer cell lines. researchgate.netfrontiersin.org The anticancer effects of 8HQ derivatives are often related to their interactions with copper and zinc ions. nih.gov The resulting complexes can induce cancer cell death through multiple mechanisms, including the induction of apoptosis and cell cycle arrest. frontiersin.org For example, copper(II) complexes of 8-hydroxyquinoline hydrazones have shown promising antiproliferative activity, with some compounds displaying IC₅₀ values lower than 1 μM. frontiersin.org The enhanced cytotoxicity of the metal complex compared to the free ligand suggests a synergistic effect between the metal and the quinoline scaffold. mdpi.com

    Table 1: Biological Activities of Metal Complexes with Related Quinoline Scaffolds
    Compound TypeMetal IonBiological ActivityKey FindingsReference
    8-Aminoquinoline-Uracil HybridCu(II)AntimicrobialExerted activity against Gram-negative bacteria like P. shigelloides and S. dysenteriae. nih.govnih.gov
    8-Hydroxyquinoline (8HQ)Various Transition MetalsAntimicrobialShowed strong growth inhibition against gram-positive and gram-negative bacteria. elsevierpure.com
    8-Hydroxyquinoline HydrazoneCu(II)AnticancerDisplayed cytostatic activity in different cancer cells, with IC₅₀ values < 1 μM for the most active complex. frontiersin.org
    5,7-dihalo-8-hydroxyquinolineZn(II), Cu(II)AnticancerHighly cytotoxic against hepatoma, ovarian, and non-small-cell lung human tumour cells. frontiersin.org
    3-hydroxyflavone (OH-F) derivativeRu(II)AnticancerIC₅₀ value in the nanomolar range against Dalton's lymphoma cell line, significantly more cytotoxic than the free ligand. mdpi.com

    Applications in Material Science and Sensing Technologies

    The unique photophysical properties of the quinoline nucleus make its derivatives, including this compound, highly suitable for applications in optoelectronics and chemical sensing.

    Metal complexes of 8-hydroxyquinoline are benchmark materials in the field of organic light-emitting diodes (OLEDs). researchgate.net The archetypal complex, tris(8-hydroxyquinolinato)aluminium (Alq3), is a highly luminescent compound widely used as an emissive and electron-transporting material in OLED devices. researchgate.net The fluorescence of these complexes is a result of the rigid molecular structure formed upon chelation, which reduces non-radiative decay pathways. researchgate.net

    Complexes of 8-hydroxyquinoline and its derivatives with various metals can produce photoluminescence across a wide color range. researchgate.net It is expected that metal complexes of this compound would also exhibit significant luminescence. The emission properties would be tunable based on the choice of the central metal ion, as heavier metals can influence the photophysical pathways (e.g., phosphorescence vs. fluorescence). Furthermore, the electronic nature of the substituents—the electron-donating amine and methoxy groups—would modulate the energy levels of the molecular orbitals, thereby affecting the absorption and emission wavelengths of the resulting materials. This tunability is crucial for designing new phosphors and emitters for next-generation displays and lighting.

    The quinoline scaffold is an excellent fluorophore for the development of chemosensors, particularly for detecting metal ions. nih.gov While many quinoline derivatives have low native fluorescence, their complexation with metal ions can lead to a dramatic increase in fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). nih.gov This "turn-on" response makes them highly sensitive probes.

    Derivatives of both 8-hydroxyquinoline and 8-aminoquinoline are common fluorogenic chelators for various metal ions, with a particular selectivity often observed for Zn²⁺. nih.govnih.gov The 8-aminoquinoline moiety provides two coordination sites for a metal ion to bind. nih.gov Upon binding, the internal charge transfer (ICT) processes within the molecule can be altered, leading to a distinct change in the fluorescence signal. The development of sensors based on 8-amidoquinoline derivatives has shown great potential for detecting zinc ions with high selectivity and fast reactivity. nih.gov Given these precedents, this compound is a promising candidate for designing novel fluorescent probes. Its N,N-donor pocket is well-suited for binding to specific metal ions, and the resulting change in its photophysical properties could be harnessed for sensitive and selective detection in biological or environmental samples.

    Table 2: Characteristics of Quinoline-Based Fluorescent Sensors for Metal Ions
    Fluorophore BaseTarget IonSensing MechanismKey FeaturesReference
    8-Aminoquinoline derivativesZn²⁺Chelation-Enhanced Fluorescence (CHEF)Forms highly fluorescent complexes; good metal coordination. nih.gov
    8-Hydroxyquinoline (8HQ) derivativesAl³⁺, Zn²⁺, Fe³⁺, Cu²⁺ etc.CHEF / Internal Charge Transfer (ICT)Ideal building block for sensors due to strong and often selective metal binding. nih.govresearchgate.net
    6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ)Zn²⁺Forms a 2:1 (TSQ)₂Zn complexIncreases fluorescence intensity by 4-fold upon binding. nih.gov
    8-Hydroxyquinoline-5-sulfonic acidCd²⁺, Zn²⁺, Mg²⁺Complex formationCadmium forms the most intensely fluorescent complex in aqueous solution. uci.edu

    Analytical Reagents Development

    The inherent structural features of the quinoline ring system, particularly in derivatives like 8-hydroxyquinoline, have been widely exploited in the development of analytical reagents. scispace.com These compounds are well-known for their ability to form stable complexes with a variety of metal ions, a property that is utilized in gravimetric analysis, separation techniques, and, most notably, in the creation of fluorescent chemosensors. scispace.com

    While 8-hydroxyquinoline is weakly fluorescent on its own, its chelation with metal ions often leads to a significant enhancement of its fluorescence emission due to increased molecular rigidity. scispace.com This principle forms the basis for designing sensitive and selective sensors for biologically and environmentally important metal ions. scispace.com Following this precedent, this compound serves as a promising scaffold for the development of novel analytical reagents. The primary amine at the 8-position can be readily functionalized to introduce specific recognition moieties, thereby tailoring the molecule's selectivity towards target analytes. These modifications can transform the compound into sophisticated chemosensors for detecting various ions and small molecules.

    Potential Analytical Application Sensing Mechanism Key Structural Feature Potential Target Analytes
    Fluorescent ChemosensorsChelation-Enhanced Fluorescence (CHEF)8-aminoquinoline coreMetal ions (e.g., Zn²⁺, Al³⁺)
    Colorimetric SensorsFormation of colored complexesFunctionalized amine groupTransition metals, anions
    Ion-Selective ElectrodesIonophore activityMacrocyclic derivativesSpecific cations/anions
    Chromatographic ReagentsDerivatization agentReactive amine groupAldehydes, ketones

    This table illustrates the potential applications of this compound derivatives in analytical chemistry, based on the known properties of the 8-aminoquinoline scaffold.

    Role in Drug Discovery and Repurposing Strategies

    The quinoline scaffold is a cornerstone in medicinal chemistry, famously represented in antimalarial drugs such as quinine (B1679958) and chloroquine (B1663885). The 8-aminoquinoline subclass, in particular, is critical for its ability to target the liver stages of the malaria parasite, a feature seen in drugs like primaquine (B1584692) and tafenoquine. this compound, as a key structural analog and synthetic intermediate, plays a significant role in the discovery of new therapeutic agents.

    Its primary amine and methoxy groups offer versatile points for chemical modification, allowing chemists to synthesize libraries of derivative compounds for biological screening. Research has focused on creating hybrid molecules where the this compound core is linked to other pharmacologically active moieties. For instance, derivatives have been synthesized as potential broad-spectrum anti-infectives, showing activity against various pathogens. acs.org

    Drug repurposing, the strategy of identifying new uses for existing compounds, is highly relevant for quinoline derivatives. Recent studies have explored the repurposing of novel quinoline acetohydrazide derivatives, synthesized from precursors like this compound, as potent anti-inflammatory and anti-cancer agents. researchgate.net These studies have identified lead compounds that show significant inhibitory activity against enzymes like cyclooxygenase-2 (COX-2), a key target in inflammation and cancer. researchgate.net

    Compound Derivative Class Therapeutic Area Mechanism of Action / Target Research Finding
    Amino Acid ConjugatesAnti-infectivesBroad-spectrum activitySeveral analogues display high in vitro antimalarial and antileishmanial activities. acs.org
    Acetohydrazide DerivativesAnti-inflammatory, OncologyCOX-2 InhibitionTrifluoro-substituted derivatives identified as potential leads with excellent binding affinity to the COX-2 enzyme. researchgate.net
    Tetrazole HybridsAntimalarialAntiplasmodial activityCompounds showed good activity against Plasmodium falciparum with promising selectivity. mdpi.com

    This table summarizes research findings on various derivatives of the 8-aminoquinoline scaffold, highlighting their potential in drug discovery.

    Polypharmacology and Multi-target Therapeutic Approaches

    Polypharmacology, the concept of designing single chemical entities that can modulate multiple biological targets simultaneously, is an emerging paradigm for treating complex diseases like cancer. The structural versatility of the quinoline nucleus makes it an ideal scaffold for developing such multi-target agents. The ability to functionalize the ring at various positions allows for the fine-tuning of a compound's interaction with several proteins or pathways.

    Derivatives of this compound have been investigated for their potential to act on multiple targets implicated in cancer progression. For example, in silico and in vitro studies on certain quinoline acetohydrazide derivatives have evaluated their efficacy not only as COX-2 inhibitors but also against other critical pathways, including NF-ĸB, histone deacetylases (HDAC), and human topoisomerase I. researchgate.net This multi-target profile could lead to more effective anti-cancer therapies with a reduced likelihood of developing drug resistance. The strategic placement of the methoxy group can also influence the compound's electronic properties and metabolic stability, further enhancing its potential as a multi-target drug candidate.

    Therapeutic Target Relevance in Disease Potential of Quinoline Derivatives
    Cyclooxygenase-2 (COX-2)Inflammation, CancerDirect inhibition, reducing prostaglandin (B15479496) synthesis. researchgate.net
    NF-κB PathwayCancer, InflammationModulation of transcription factors involved in cell survival and proliferation. researchgate.net
    Histone Deacetylases (HDAC)CancerEpigenetic modification, leading to tumor suppressor gene expression. researchgate.net
    Topoisomerase ICancerInhibition of DNA replication in cancer cells. researchgate.net

    This table outlines key biological targets that can be modulated by quinoline derivatives, illustrating the basis for a multi-target therapeutic approach.

    Translational Research and Therapeutic Development Prospects

    Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. For this compound and its derivatives, the path from laboratory synthesis to a potential therapeutic agent involves several critical stages. The initial in vitro studies demonstrating anti-infective or anti-cancer activity represent the first step in this journey. acs.orgresearchgate.net

    The promising results from these preclinical studies provide a strong rationale for further development. The next phases of translational research would involve lead optimization to improve potency and pharmacokinetic properties, followed by in vivo studies in animal models to assess efficacy and safety. The historical success of other 8-aminoquinolines, which have progressed through clinical trials to become approved drugs for malaria, provides a valuable roadmap and validates the therapeutic potential of this compound class.

    The prospects for the therapeutic development of this compound derivatives are promising, particularly in oncology and infectious diseases where new mechanisms of action and multi-target agents are urgently needed. Continued research focusing on structure-activity relationships, target identification, and preclinical validation will be essential to translate the scientific potential of this versatile chemical scaffold into tangible clinical benefits.

    Stage of Research Objective Status of this compound Derivatives
    Discovery & Preclinical Synthesis, in vitro screening, mechanism of action studies.Active: Derivatives have shown in vitro efficacy as anti-infective and anti-cancer agents. acs.orgresearchgate.net
    Lead Optimization Improving potency, selectivity, and ADME properties.Early Stage: Identification of lead compounds from initial screenings. researchgate.net
    In Vivo Studies Efficacy and safety testing in animal models.Future Direction: Necessary next step for promising lead compounds.
    Clinical Trials Human safety and efficacy evaluation (Phases I-III).Not yet initiated for specific derivatives of this compound.

    This table presents the translational research pathway and the current standing of compounds derived from this compound.

    Conclusion and Outlook

    Summary of Key Findings and Research Contributions

    Research into 2-Methoxyquinolin-8-amine has solidified its role as a valuable scaffold in medicinal chemistry and organic synthesis. The strategic positioning of the methoxy (B1213986) group at the C-2 position and the primary amine at the C-8 position creates a molecule with distinct electronic and nucleophilic properties, making it a versatile precursor for a wide array of derivatives. The quinoline (B57606) core itself is a well-established pharmacophore, historically significant due to its presence in quinine (B1679958), a natural antimalarial, and foundational to the development of synthetic antimalarials like chloroquine (B1663885) and primaquine (B1584692). wikipedia.org

    The primary research contribution of this compound lies in its utility as a key building block. The C-8 amino group is a critical site for chemical modification, allowing for the synthesis of amides, Schiff bases, and more complex conjugates. Studies have demonstrated that derivatization at this position is a successful strategy for generating novel compounds with a broad spectrum of biological activities. Research on related 8-aminoquinolines has led to the discovery of derivatives with potent in vitro activity against various pathogens, including drug-sensitive and drug-resistant strains of Plasmodium falciparum, as well as other protozoa, bacteria, and fungi. acs.org By serving as a starting material, this compound contributes to the ongoing search for new therapeutic agents that can address the challenge of drug resistance. researchgate.net The synthesis of amino acid and peptide conjugates from similar 8-quinolinamines has been explored as a method to enhance biological activity and reduce toxicity. acs.org

    Current Challenges and Emerging Opportunities in this compound Research

    A significant challenge in the field of 8-aminoquinoline (B160924) research, which extends to derivatives of this compound, is overcoming the inherent toxicity associated with this class of compounds. The foremost issue is the potential for dose-dependent hemolytic toxicity, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, which severely restricts the clinical application of drugs like primaquine. nih.govresearchgate.net A primary goal is therefore to dissociate the therapeutic efficacy of new analogues from their toxic effects. nih.gov Furthermore, the synthesis of this compound and its derivatives can involve multi-step processes that may require harsh conditions or the use of stoichiometric metal reagents, presenting challenges in terms of efficiency, cost, and environmental impact.

    Despite these challenges, significant opportunities are emerging. There is a clear opportunity to design and synthesize novel derivatives of this compound with an improved therapeutic index—maximizing potency while minimizing toxicity. nih.gov The exploration of modern synthetic methodologies, such as multicomponent reactions, offers a pathway to rapidly generate large and diverse libraries of derivatives for high-throughput screening. mdpi.com This can accelerate the discovery of new lead compounds. An emerging area of opportunity is the expansion of therapeutic applications beyond anti-infective agents. For instance, research into related 2-amino-8-alkoxy quinolines as antagonists for the melanin-concentrating hormone receptor-1 (MCHr1) highlights the potential for this scaffold in treating conditions like obesity or other CNS disorders. nih.govnih.gov The development of prodrugs or combination therapies, where a second agent could modify the metabolism and toxicity of the 8-aminoquinoline, represents another promising avenue. nih.govnih.gov

    Future Research Perspectives and Directions

    The future of this compound research is pointed towards the rational design of safer and more effective therapeutic agents. A crucial direction will be the in-depth exploration of structure-activity relationships (SAR) and structure-toxicity relationships. A better understanding of how specific structural modifications to the this compound core influence both biological activity and toxicity mechanisms is essential for designing next-generation compounds with superior safety profiles. nih.gov

    Future synthetic efforts will likely focus on creating hybrid molecules. This involves conjugating the this compound scaffold with other pharmacophores, such as tetrazoles, or with biomolecules like amino acids and peptides, to modulate properties like solubility, bioavailability, and target specificity. acs.orgmdpi.com The goal is to develop derivatives that are not only potent but also possess favorable pharmacokinetic profiles.

    Furthermore, a significant future direction is the systematic screening of this compound derivatives against a wider range of biological targets. While the anti-infective potential is well-recognized, exploring their efficacy in areas such as oncology and neurology is a promising frontier. researchgate.net As our understanding of the molecular targets of quinoline-based compounds grows, so too will the potential to repurpose or optimize these structures for new therapeutic indications. The development of advanced in vitro and in vivo models, including those that can predict hemolytic toxicity, will be vital in guiding these future research endeavors and paving the way for the clinical translation of new 8-aminoquinoline-based drugs. nih.gov

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 2-Methoxyquinolin-8-amine, and what reaction conditions are critical for yield optimization?

    • Methodological Answer : The synthesis typically involves condensation of 8-aminoquinoline derivatives with methoxy-containing precursors. Key steps include:

    • Functionalization : Introducing the methoxy group via nucleophilic substitution (e.g., using methyl iodide in the presence of a base like NaH) .
    • Purification : Chromatography or recrystallization to isolate the product, with yields influenced by solvent choice (e.g., DMF for polar intermediates) .
    • Validation : Confirm purity via HPLC (>95%) and structural integrity via 1^1H NMR (e.g., methoxy proton signal at δ 3.8–4.0 ppm) .

    Q. How should this compound be stored to ensure long-term stability?

    • Methodological Answer :

    • Storage Conditions : Protect from light in inert atmospheres (argon/vacuum) at room temperature. Hygroscopicity requires desiccant-packed containers .
    • Stability Monitoring : Periodic FT-IR analysis to detect degradation (e.g., amine oxidation via N–H stretch shifts) .

    Q. What spectroscopic techniques are recommended for characterizing this compound?

    • Methodological Answer :

    • NMR : 1^1H and 13^{13}C NMR to confirm methoxy (–OCH3_3) and amine (–NH2_2) groups. Key peaks: quinoline aromatic protons (δ 6.5–8.5 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ at m/z 175.1 .

    Advanced Research Questions

    Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic data?

    • Methodological Answer :

    • X-ray Diffraction : Single-crystal X-ray analysis clarifies regiochemistry (e.g., methoxy positioning on C2 vs. C7). Compare with analogous quinoline structures (e.g., 7-Methoxyquinolin-8-amine, CCDC data) .
    • Density Functional Theory (DFT) : Computational modeling predicts bond angles/energies to validate experimental data .

    Q. What strategies address contradictory bioactivity results in this compound analogues?

    • Methodological Answer :

    • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., halogens at C5/C7) and assay against controls. Use IC50_{50} comparisons in cytotoxicity studies .
    • Solubility Optimization : Improve bioavailability via salt formation (e.g., hydrochloride salts) or co-solvents (DMSO/PEG) .

    Q. How do reaction mechanisms differ for this compound in nucleophilic vs. electrophilic environments?

    • Methodological Answer :

    • Nucleophilic Substitution : Methoxy group stabilizes intermediates in SNAr reactions (e.g., with Grignard reagents), monitored via TLC .
    • Electrophilic Attack : Quinoline ring reactivity at C3/C4 positions tracked using 19^{19}F NMR with fluorine-containing electrophiles .

    Methodological Notes

    • Safety : Handle with nitrile gloves due to H302 (harmful if swallowed) and H315/H319 (skin/eye irritation). Use fume hoods for reactions involving volatile bases .
    • Data Validation : Cross-reference PubChem CID 436867 and EPA DSSTox data for physicochemical properties .
    • Advanced Synthesis : For scale-up, explore flow chemistry to enhance reproducibility and reduce byproducts .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.